molecular formula C10H8ClNS B1582895 4-(Chloromethyl)-2-phenyl-1,3-thiazole CAS No. 4771-31-7

4-(Chloromethyl)-2-phenyl-1,3-thiazole

Cat. No. B1582895
CAS RN: 4771-31-7
M. Wt: 209.7 g/mol
InChI Key: SVEGSFSFMLCNFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The description of a compound typically includes its IUPAC name, common names, and structural formula. It may also include its role or function in various applications, such as its use in pharmaceuticals, as a reagent in chemical reactions, or in industrial processes.



Synthesis Analysis

This involves detailing the methods used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions such as temperature and pressure. The yield and purity of the product are also important aspects of synthesis analysis.



Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques used could include X-ray crystallography, NMR spectroscopy, and computational chemistry methods.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, the conditions under which the reaction occurs, the mechanism of the reaction, and the rate of the reaction.



Physical And Chemical Properties Analysis

This involves measuring properties such as melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties could include reactivity, acidity or basicity, and redox potential.


Scientific Research Applications

Pharmaceutical Intermediate

  • Scientific Field : Pharmaceutical Chemistry .
  • Summary of the Application : “4-(Chloromethyl)-2-phenyl-1,3-thiazole” is used as a pharmaceutical intermediate . An intermediate in pharmaceutical chemistry is a substance produced during the middle steps of a reaction between two chemicals. A pharmaceutical intermediate is used in the production of bulk drugs and is not a final product. The quality of the intermediate can impact the quality of the final product.

Hypercrosslinked Porous Polymer Materials

  • Scientific Field : Material Science .
  • Summary of the Application : “4-(Chloromethyl)-2-phenyl-1,3-thiazole” could potentially be used in the synthesis of hypercrosslinked porous polymer materials . These materials have diverse synthetic methods, easy functionalization, high surface area, low cost reagents and mild operating conditions .
  • Results or Outcomes : The outcome of using this compound in the synthesis of hypercrosslinked porous polymer materials could lead to interesting properties and enhance the selection toward a specific application . Potential applications of these materials include energy and environmental fields such as gas storage, carbon capture, removal of pollutants, molecular separation, catalysis, drug delivery, sensing, etc .

Chloromethylation of Aromatic Derivatives

  • Scientific Field : Organic Chemistry .
  • Summary of the Application : “4-(Chloromethyl)-2-phenyl-1,3-thiazole” could potentially be used in the chloromethylation of aromatic derivatives . Chloromethylation is a chemical reaction that introduces a chloromethyl group into a molecule.
  • Results or Outcomes : The outcome of using this compound in the chloromethylation of aromatic derivatives would be the synthesis of a specific chloromethylated aromatic compound .

Chloromethylation of Aromatic Compounds

  • Scientific Field : Organic Chemistry .
  • Summary of the Application : “4-(Chloromethyl)-2-phenyl-1,3-thiazole” could potentially be used in the chloromethylation of aromatic compounds . Chloromethylation is a chemical reaction that introduces a chloromethyl group into a molecule .
  • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures would depend on the specific aromatic compound being chloromethylated . Unfortunately, the sources did not provide detailed procedures.
  • Results or Outcomes : The outcome of using this compound in the chloromethylation of aromatic compounds would be the synthesis of a specific chloromethylated aromatic compound .

Synthesis of Hyper Cross-linked Polymers (HCPs)

  • Scientific Field : Polymer Science .
  • Summary of the Application : “4-(Chloromethyl)-2-phenyl-1,3-thiazole” could potentially be used in the synthesis of hyper cross-linked polymers (HCPs) . HCPs are a class of porous materials that have been intensively used in the past few years .
  • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures would depend on the specific polymer being synthesized . Unfortunately, the sources did not provide detailed procedures.
  • Results or Outcomes : The outcome of using this compound in the synthesis of HCPs could lead to interesting properties and enhance the selection toward a specific application . Potential applications of these materials include energy and environmental fields such as gas storage, carbon capture, removal of pollutants, molecular separation, catalysis, drug delivery, sensing, etc .

Safety And Hazards

This involves assessing the risks associated with handling and using the compound. It includes toxicity data, flammability, reactivity, and environmental impact. Safety data sheets (SDS) are a common source of this information.


Future Directions

This involves discussing potential future research directions or applications for the compound. This could be based on its properties, its mechanism of action, or unexplored synthetic methods.


For a specific compound like “4-(Chloromethyl)-2-phenyl-1,3-thiazole”, you would need to consult the primary scientific literature or databases for up-to-date and detailed information. Please note that not all compounds will have information available for all these categories, especially if they are not widely studied. If you have access to a university library, they can often help with literature searches. Alternatively, databases like PubMed for biomedical literature, or the American Chemical Society publications site for chemical literature, can be good places to start. Please remember to evaluate the reliability of your sources and to cite them appropriately in your work.


properties

IUPAC Name

4-(chloromethyl)-2-phenyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNS/c11-6-9-7-13-10(12-9)8-4-2-1-3-5-8/h1-5,7H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVEGSFSFMLCNFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CS2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90284978
Record name 4-(chloromethyl)-2-phenyl-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90284978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Chloromethyl)-2-phenyl-1,3-thiazole

CAS RN

4771-31-7
Record name 4771-31-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40038
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(chloromethyl)-2-phenyl-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90284978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2.33 g of thiobenzamide was dissolved in 20 ml of dry methanol, and 2.16 g of 1,3-dichloroacetone was added thereto at room temperature and then heated under reflux for 1 hour. The solvent was distilled off under reduced pressure, and ice water was added to the remaining product, which was then neutralized with an aqueous solution of sodium hydrogen carbonate. The resulting product was extracted with ethyl acetate, washed with saturated saline, and dried over sodium sulfate, and the solvent was distilled off under reduced pressure. The residual product was purified through silica gel column chromatography to obtain 2.03 g of 4-chloromethyl-2-phenylthiazole was obtained from the fraction eluted with chloroform/n-hexane=1/2.
Quantity
2.33 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.16 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

In analogy to the procedure described in example 1 d], [rac]-2-ethoxy-3-(3-fluoro-4-hydroxy-phenyl)-propionic acid ethyl ester (example 7 a]) was reacted with 2-(2-phenyl-thiazol-4-yl)-ethanol (prepared from thiobenzamide and 1,3-dichloroacetone in analogy to the procedure described in example 4 a] to give 4-chloromethyl-2-phenyl-thiazole followed by side chain elongation in analogy to the sequence described in examples 13 a] to 13 d]) in tetrahydrofuran in the presence of triphenylphosphine and DEAD (diethyl azodicarboxylate) to yield [rac]2-ethoxy-3-{3-fluoro-4-[2-(2-phenyl-thiazol-4-yl)-ethoxy]-phenyl}-propionic acid ethyl ester, which was further saponified in analogy to the procedure described in example 4 e], to yield [rac]2-ethoxy-3-{3-fluoro-4-[2-(2-phenyl-thiazol-4-yl)-ethoxy]-phenyl}-propionic acid as a light yellow gum.
Name
[rac]-2-ethoxy-3-(3-fluoro-4-hydroxy-phenyl)-propionic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

A solution of thiobenzamide (1.37 g, 10 mmol) and 1,3-dichloro-acetone (1.27 g, 10 mmol) in ethanol (25 mL) is warmed to 75° C. and stirred at this temperature for 1 h. The resulting solution is cooled, poured into ice then brought to pH 8 with K2CO3 solution (sat.). This mixture is extracted with ethyl acetate, dried over MgSO4 and concentrated to give the title compound. This product is used without further purification. MS (ESI) 210 (M+H)+.
Quantity
1.37 g
Type
reactant
Reaction Step One
Quantity
1.27 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

A mixture of thiobenzamide (13.7 g, 0.10 mol), 1,3-dichloroacetone (12.7 g, 0.10 mol), sodium bicarbonate (8.4 g, 0.10 mol) and dichloroethane (200 mL) is refluxed for 6 hours. The reaction mixture is cooled to 23° C. and the solid by-products are removed by filtration. The filtrate is concentrated under reduced pressure to give the crude product (19.0 g). This material is recrystallized from hexane and the title product is obtained as a light yellow solid (18.2 g) in 86.0% yield, m.p. 44°-48° C.
Quantity
13.7 g
Type
reactant
Reaction Step One
Quantity
12.7 g
Type
reactant
Reaction Step One
Quantity
8.4 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
86%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Chloromethyl)-2-phenyl-1,3-thiazole
Reactant of Route 2
Reactant of Route 2
4-(Chloromethyl)-2-phenyl-1,3-thiazole
Reactant of Route 3
Reactant of Route 3
4-(Chloromethyl)-2-phenyl-1,3-thiazole
Reactant of Route 4
4-(Chloromethyl)-2-phenyl-1,3-thiazole
Reactant of Route 5
Reactant of Route 5
4-(Chloromethyl)-2-phenyl-1,3-thiazole
Reactant of Route 6
4-(Chloromethyl)-2-phenyl-1,3-thiazole

Citations

For This Compound
2
Citations
H Imoto, Y Sugiyama, H Kimura… - Chemical and …, 2003 - jstage.jst.go.jp
We previously reported that (Z)-2-{4-[(5-methyl-2-phenyl-1, 3-oxazol-4-yl) methoxy] benzyloxyimino}-2-(4-phenoxyphenyl) acetic acid (3) showed potent glucose and lipid lowering …
Number of citations: 32 www.jstage.jst.go.jp
HA Beard - 2018 - etheses.whiterose.ac.uk
Chemical methods that allow for the targeted labelling of a specific protein within a complex biological environment can enable valuable information regarding the structure and function …
Number of citations: 2 etheses.whiterose.ac.uk

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.